molecular formula C6H3F2NO3 B15200564 2,4-Difluoro-6-nitroso-1,3-benzenediol

2,4-Difluoro-6-nitroso-1,3-benzenediol

Cat. No.: B15200564
M. Wt: 175.09 g/mol
InChI Key: PVACPSZDHFEIAP-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitroso-1,3-benzenediol is an organic compound with the molecular formula C6H3F2NO3 It is characterized by the presence of two fluorine atoms, a nitroso group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitroso-1,3-benzenediol typically involves the nitration of 2,4-difluorophenol followed by reduction and subsequent oxidation steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitroso-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

2,4-Difluoro-6-nitroso-1,3-benzenediol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitroso-1,3-benzenediol involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoronitrobenzene
  • 2,4-Difluoro-1,3-benzenediol
  • 2,4-Difluoro-6-aminophenol

Uniqueness

2,4-Difluoro-6-nitroso-1,3-benzenediol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of fluorine atoms and nitroso functionality makes it a valuable compound for various chemical transformations and research studies.

Properties

Molecular Formula

C6H3F2NO3

Molecular Weight

175.09 g/mol

IUPAC Name

2,4-difluoro-6-nitrosobenzene-1,3-diol

InChI

InChI=1S/C6H3F2NO3/c7-2-1-3(9-12)6(11)4(8)5(2)10/h1,10-11H

InChI Key

PVACPSZDHFEIAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)O)N=O

Origin of Product

United States

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